Isoindolin-5-ylmethanamine hydrochloride is a chemical compound characterized by its unique structure and potential applications in various scientific fields. The compound's molecular formula is , with a molecular weight of approximately 155.62 g/mol. Isoindolin-5-ylmethanamine hydrochloride belongs to the class of isoindoline derivatives, which are known for their diverse biological activities and utility in synthetic chemistry.
Isoindolin-5-ylmethanamine hydrochloride can be synthesized through various chemical processes, often starting from isoindoline or its derivatives. It is not commonly found in nature but is produced synthetically for research and industrial purposes. The compound is available from various chemical suppliers, including AChemBlock and BenchChem, which provide it in different purities and forms .
This compound is classified as an organic heterocyclic compound due to the presence of nitrogen in its ring structure. It falls under the broader category of amines, which are organic compounds derived from ammonia by the replacement of one or more hydrogen atoms by organic groups.
The synthesis of isoindolin-5-ylmethanamine hydrochloride typically involves several steps, including the formation of isoindoline derivatives followed by amination reactions. Common methods include:
The reaction conditions often involve heating the reactants under reflux in a suitable solvent such as ethanol or methanol. The process may require purification steps such as recrystallization to obtain the desired purity level.
Isoindolin-5-ylmethanamine hydrochloride features a bicyclic structure consisting of a fused isoindole ring system with a methanamine side chain. The structural representation includes:
C1=CC2=C(C=C1)CNC2.C(=O)Cl
The compound's molecular weight is approximately 155.62 g/mol, and it has a boiling point that has not been specifically documented but is expected to be relatively low due to its organic nature.
Isoindolin-5-ylmethanamine hydrochloride can participate in various chemical reactions, including:
These reactions typically require specific conditions such as temperature control, solvent choice, and sometimes catalysts to enhance yield and selectivity.
The mechanism of action for isoindolin-5-ylmethanamine hydrochloride largely depends on its interactions at the molecular level, particularly through its amine group, which can form hydrogen bonds and ionic interactions with biological targets.
Isoindolin-5-ylmethanamine hydrochloride typically appears as a white crystalline solid. Its solubility in water is influenced by the presence of the hydrochloride salt form, making it more soluble than its free base counterpart.
Key chemical properties include:
Relevant data regarding hazards and safety measures should always be consulted from material safety data sheets provided by suppliers .
Isoindolin-5-ylmethanamine hydrochloride has potential applications in various scientific domains:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: